

Commercial Suppliers and Technical Guide for 5-Azabenzimidazole

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Compound of Interest

Compound Name: 5-Azabenzimidazole

Cat. No.: B071554

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Azabenzimidazole**, a key heterocyclic compound utilized in pharmaceutical research and drug development. Below, you will find a comprehensive summary of commercial suppliers, key chemical and physical properties, and insights into its biological applications and associated signaling pathways.

Commercial Availability of 5-Azabenzimidazole

5-Azabenzimidazole is available from a range of commercial suppliers, catering to various research and development needs. The table below summarizes key quantitative data from several prominent vendors to facilitate easy comparison.

Supplier	Catalog Number (Example)	Purity	Molecular Weight (g/mol)	CAS Number	Additional Notes
Thermo Scientific Chemicals (Fisher Scientific)	AAL0693003	≥97.5% (HPLC)	119.12	272-97-9	Formerly part of the Alfa Aesar portfolio. [1]
Sigma-Aldrich (MilliporeSigma)	561835	97%	119.12	272-97-9	Available with access to Certificates of Analysis (CoA) for specific lots. [2] [3]
Manchester Organics	X25593	95%	119.124	272-97-9	Lead time of 4-6 weeks may be required. [4]
Santa Cruz Biotechnology	sc-223385	-	119.12	272-97-9	Classified as a Dangerous Good for transport. [5]
Hangzhou Sartort Biopharma Co., Ltd.	-	99%	119.12	272-97-9	Available in bulk quantities.
MedchemExpress	HY-W015111	-	119.12	272-97-9	Marketed as a biochemical reagent for life science research.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₅ N ₃	[2] [4] [5]
IUPAC Name	1H-Imidazo[4,5-c]pyridine	[1]
Synonyms	3,5-Diazaindole	
Melting Point	168-172 °C	[2]
Appearance	White to cream or pale yellow solid	[1]

Applications in Drug Discovery and Research

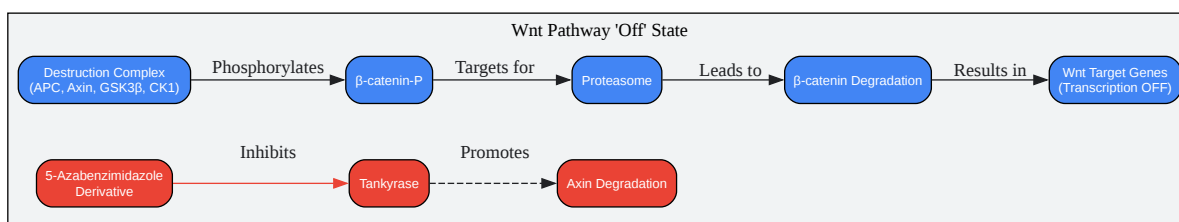
The **5-azabenzimidazole** scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. It is a key component in the development of various therapeutic agents, particularly in oncology.

Derivatives of **5-azabenzimidazole** have been extensively investigated as potent and selective inhibitors of several key enzymes involved in cancer progression:

- Tankyrase Inhibitors:** Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family. They play a crucial role in the Wnt/ β -catenin signaling pathway by targeting Axin, a key component of the β -catenin destruction complex, for degradation. Inhibition of tankyrase leads to the stabilization of Axin, thereby suppressing Wnt signaling, which is often dysregulated in various cancers.
- Kinase Inhibitors:** The azabenzimidazole core has been instrumental in designing inhibitors for various kinases. For instance, derivatives have shown potent inhibition of TBK1/IKK ϵ kinases, which are involved in inflammatory and immune responses, as well as cancer. Additionally, 7-azabenzimidazole derivatives have been developed as highly selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle.

Signaling Pathway: Inhibition of Wnt/ β -catenin Pathway by Azabenzimidazole-based Tankyrase Inhibitors

The diagram below illustrates the mechanism by which azabenzimidazole-based tankyrase inhibitors modulate the Wnt/ β -catenin signaling pathway. In the absence of a Wnt signal, the destruction complex (comprising APC, Axin, GSK3 β , and CK1) phosphorylates β -catenin, leading to its ubiquitination and subsequent degradation by the proteasome. Tankyrases PARsylate Axin, marking it for degradation and thus promoting Wnt signaling. **5-Azabenzimidazole** derivatives act as tankyrase inhibitors, preventing Axin degradation. This stabilizes the destruction complex, enhances β -catenin degradation, and ultimately downregulates the transcription of Wnt target genes.



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Caption: Inhibition of Tankyrase by **5-Azabenzimidazole** derivatives stabilizes the destruction complex, leading to the downregulation of Wnt signaling.

Experimental Protocols

While specific protocols for the parent **5-azabenzimidazole** are often part of proprietary drug discovery programs, a general methodology for evaluating a novel azabenzimidazole derivative as a tankyrase inhibitor in a cell-based assay is provided below.

Objective: To determine the potency of a **5-azabenzimidazole** derivative in inhibiting Wnt/ β -catenin signaling.

Materials:

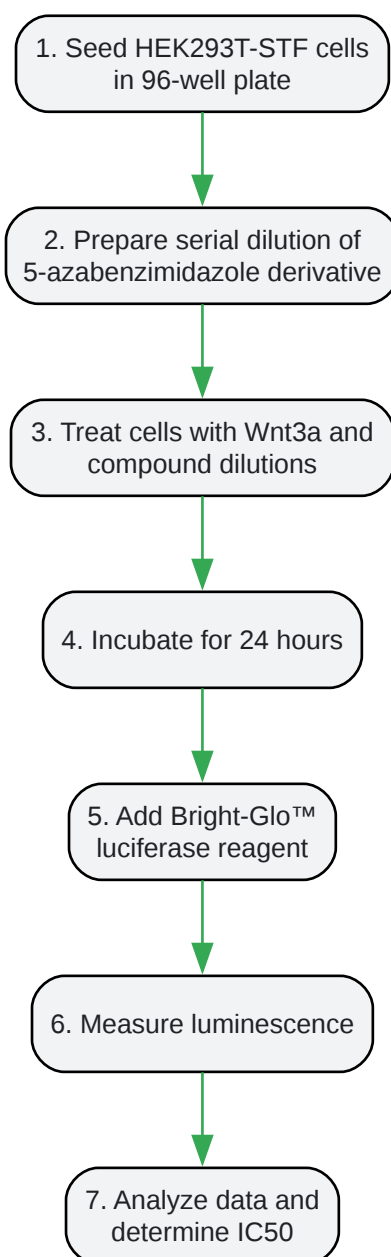
- HEK293T cells stably expressing a SuperTOPFlash (STF) luciferase reporter.
- Wnt3a conditioned media.
- **5-Azabenzimidazole** derivative stock solution (e.g., 10 mM in DMSO).
- DMEM with 10% FBS and 1% Penicillin-Streptomycin.
- Bright-Glo™ Luciferase Assay System.
- 96-well white, clear-bottom tissue culture plates.
- Luminometer.

Methodology:

- Cell Seeding: Seed the HEK293T-STF cells in a 96-well plate at a density of 2×10^4 cells per well in 100 μ L of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation: Prepare a serial dilution of the **5-azabenzimidazole** derivative in complete growth medium. A typical concentration range would be from 100 μ M to 1 nM. Include a DMSO vehicle control.
- Treatment: Remove the growth medium from the cells and add 50 μ L of Wnt3a conditioned media to each well to stimulate the Wnt pathway. Immediately add 50 μ L of the diluted compound or vehicle control to the respective wells.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Add 100 μ L of Bright-Glo™ reagent to each well.

- **Measurement:** Measure the luminescence using a plate-reading luminometer.
- **Data Analysis:** Normalize the luciferase signal to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The workflow for this experimental protocol is illustrated below.



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Caption: Workflow for a cell-based luciferase reporter assay to evaluate Wnt pathway inhibition.

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